molecular formula C14H11ClN4O2S B6581704 N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1211265-53-0

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B6581704
CAS RN: 1211265-53-0
M. Wt: 334.8 g/mol
InChI Key: MYCGMTRKELXTKU-UHFFFAOYSA-N
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Description

“N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a compound that has been synthesized and tested for various biological activities . It contains a 1,3,4-oxadiazole ring system, which is known to exert a wide variety of pharmacological activities .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound is synthesized through esterification with methanol, followed by hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring system, which is known for its wide range of pharmacological activities . The presence of a C=N group is indicated by characteristic IR absorption in the 1,600–1,550 cm −1 region, and the presence of a sulfonyl functionality is confirmed by two strong absorption bands around 1,160~1,190 cm −1 and 1,340~1,380 cm −1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The reaction mixture is monitored using TLC, and after consumption of the starting material, the mixture is cooled, and the resulting solid is filtered using suction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by NMR, IR, and elemental analysis . The compound is a yellow solid with a melting point of 260-262°C .

Mechanism of Action

The activities of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . Ongoing studies are focused on exploring the mechanism by which these compounds inhibit cell growth .

Future Directions

The compound and its derivatives are candidates for the development of novel agents with various biological activities . Future research is focused on exploring the mechanism by which these compounds inhibit cell growth and their potential applications in medicine .

properties

IUPAC Name

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c1-8-13(22-19-17-8)14(20)16-7-11-6-12(21-18-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCGMTRKELXTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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